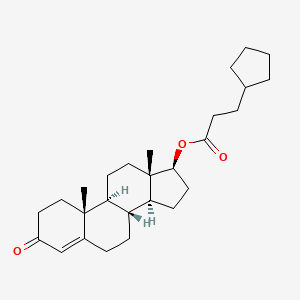
Testosterone cypionate
Übersicht
Beschreibung
Testosterone cypionate is a synthetic derivative of testosterone, a crucial hormone primarily produced in the testes of men and in smaller quantities in the ovaries of women. It is an androgen and anabolic steroid used mainly in the treatment of low testosterone levels in men and hormone therapy for transgender men . This compound is known for its slow release into the bloodstream, making it a popular choice for testosterone replacement therapy .
Wissenschaftliche Forschungsanwendungen
Testosteroncypionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung der Steroidchemie und -synthese verwendet.
Biologie: Untersucht für seine Rolle bei der Regulierung verschiedener biologischer Prozesse, einschließlich Muskelwachstum und Knochendichte.
5. Wirkmechanismus
Testosteroncypionat übt seine Wirkungen hauptsächlich durch seine Umwandlung in andere potente Hormone und seine Interaktion mit spezifischen Zellrezeptoren aus. Es wird durch das Enzym 5α-Reduktase in Dihydrotestosteron (DHT) und durch das Enzym Aromatase in Östradiol umgewandelt . Sowohl Testosteron als auch DHT binden an Androgenrezeptoren, während Östradiol an Östrogenrezeptoren bindet. Diese Interaktionen führen zur Aktivierung verschiedener Signalwege, die die Genexpression und Zellfunktionen regulieren .
Ähnliche Verbindungen:
Testosteronenantat: Eine andere veresterte Form von Testosteron mit einer etwas kürzeren Esterkette, die zu einer schnelleren Freisetzung in den Blutkreislauf führt.
Testosteronpropionat: Hat eine noch kürzere Esterkette, was zu einer schnelleren Freisetzung und kürzeren Wirkdauer führt.
Einzigartigkeit von Testosteroncypionat: Testosteroncypionat ist aufgrund seiner längeren Esterkette einzigartig, die eine langsamere und gleichmäßigere Freisetzung von Testosteron in den Blutkreislauf ermöglicht. Dies führt zu weniger Injektionen und stabileren Testosteronspiegeln im Vergleich zu anderen Formen .
Wirkmechanismus
Target of Action
Testosterone cypionate, a synthetic derivative of testosterone, primarily targets the androgen receptors within cells . These receptors are found in various tissues throughout the body, including muscle and fat tissue, the brain, and certain endocrine glands . The primary role of these receptors is to bind with androgens, like testosterone, to regulate gene transcription and produce a variety of physiological effects .
Mode of Action
Upon administration, this compound is processed by enzymes in the bloodstream, which break the bond between the cypionate ester moiety and the testosterone . Once separated, the testosterone can bind to the androgen receptors within cells . This binding activates a series of processes that ultimately lead to an increase in protein synthesis in the muscle tissue . Protein synthesis is the process by which the body produces new proteins, which are the building blocks of muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to 17-keto steroids through two different pathways . Additionally, testosterone can either directly exert effects on target tissues or be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Pharmacokinetics
This compound exhibits high bioavailability when administered intramuscularly . It is metabolized in the liver and has an elimination half-life of approximately 8 days . About 90% of the compound is excreted in urine, and 6% is excreted in feces . These pharmacokinetic properties contribute to the compound’s slow rate of release after injection and longer half-life, which is beneficial compared to other testosterone derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It promotes the growth and maturation of male sex organs and the maintenance of secondary sex characteristics . It also stimulates protein synthesis, leading to the growth of muscle tissue . Additionally, this compound can reduce the threshold for aggressive behavior in men .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat can affect the stability of the compound . Furthermore, the relative potency of the androgenic and anabolic effects of this compound can depend on various factors and is a topic of ongoing research .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Testosterone cypionate plays a significant role in biochemical reactions. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . Once separated from its cypionate ester moiety by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is converted by the body to testosterone that has both androgenic effects and anabolic effects, making it useful for producing masculinization .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor, but it can also be metabolized by 5α-reductase into DHT or aromatized to estradiol (E2) . Both testosterone and DHT bind to an androgen receptor; however, DHT has a stronger binding affinity than testosterone and may have more androgenic effect in certain tissues at lower levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life of about 8 days . It can be detected in the body for several weeks after the last dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study showed that supraphysiological doses of this compound have been associated with possible nerve tissue damage and behavioral effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. After being processed by enzymes in the bloodstream, testosterone is metabolized to 17-keto steroids through two different pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is given by injection into muscle or subcutaneously, once every one to four weeks, depending on clinical indication .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on its conversion to testosterone and subsequent interactions with androgen receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Testosteroncypionat wird durch Veresterung von Testosteron mit Cyclopentylpropionsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Säurechloridderivats von Cyclopentylpropionsäure und Testosteron in Gegenwart einer Base wie Pyridin . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esters zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion von Testosteroncypionat beinhaltet großtechnische Veresterungsprozesse. Das Testosteron wird zunächst gereinigt und dann in Gegenwart einer Base mit Cyclopentylpropionsäurechlorid umgesetzt. Das Produkt wird anschließend durch Kristallisation oder Chromatographie gereinigt, um die endgültige Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Testosteroncypionat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann Testosteroncypionat in verschiedene oxidierte Derivate umwandeln.
Reduktion: Reduktionsreaktionen können die Ketongruppe in der Testosteronstruktur modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von 17-Ketosteroiden führen, während Reduktion 17-Hydroxyderivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.
Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.
Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Details | 'FDA label' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-20-8 | |
| Record name | Testosterone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
| Details | 'MSDS' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


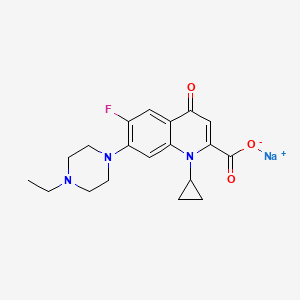
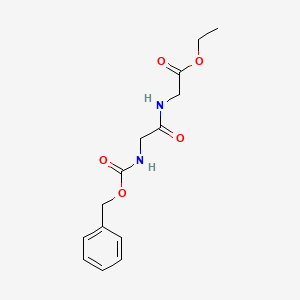
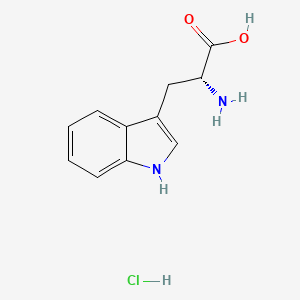
![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)




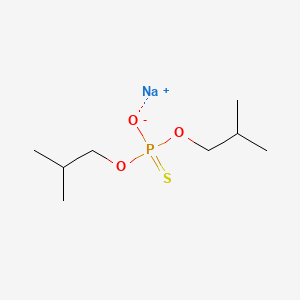

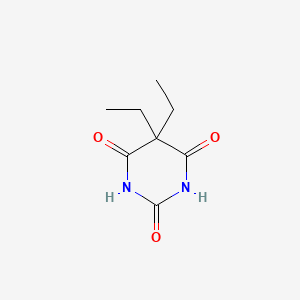

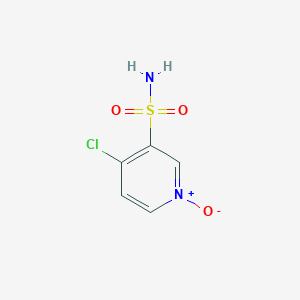
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)
